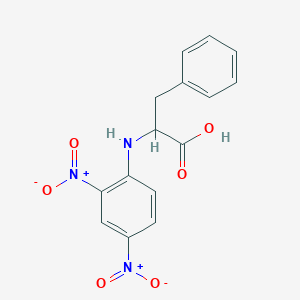

N-(2,4-Dinitrophenyl)-DL-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dinitroanilino)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O6/c19-15(20)13(8-10-4-2-1-3-5-10)16-12-7-6-11(17(21)22)9-14(12)18(23)24/h1-7,9,13,16H,8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQHTLAEPSKXQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655-54-5, 10549-12-9 | |

| Record name | N-(2,4-Dinitrophenyl)-3-phenyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Phenylalanine,4-dinitrophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC78496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC526957 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Derivatization of N 2,4 Dinitrophenyl Dl Phenylalanine

Established Synthetic Pathways for N-(2,4-Dinitrophenyl)amino Acids

The primary methods for the synthesis of N-(2,4-Dinitrophenyl)amino acids involve the nucleophilic aromatic substitution reaction between an amino acid and a suitable 2,4-dinitrobenzene derivative.

One of the classical methods for the preparation of N-(2,4-Dinitrophenyl)amino acids is the reaction of an amino acid with 2,4-dinitrochlorobenzene (DNCB). In this reaction, the amino group of the amino acid acts as a nucleophile, attacking the electron-deficient aromatic ring of DNCB at the carbon atom bearing the chlorine atom. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system under basic conditions. The base, often sodium bicarbonate or sodium carbonate, serves to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid formed during the reaction.

The general reaction scheme is as follows:

H₂N-CHR-COOH + Cl-C₆H₃(NO₂)₂ + 2NaHCO₃ → (NO₂)₂C₆H₃-NH-CHR-COOH + NaCl + 2H₂O + 2CO₂

While effective, the reactivity of DNCB is lower than that of its fluoro-analogue, often requiring more forcing reaction conditions, such as higher temperatures or longer reaction times.

A more widely employed and efficient method for the dinitrophenylation of amino acids utilizes 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), commonly known as Sanger's reagent. This reagent was famously used by Frederick Sanger in his pioneering work on the sequencing of insulin (B600854), for which he was awarded the Nobel Prize in Chemistry in 1958. The reaction with FDNB follows a similar nucleophilic aromatic substitution mechanism as with DNCB. However, the carbon-fluorine bond in FDNB is significantly more labile than the carbon-chlorine bond in DNCB due to the high electronegativity of the fluorine atom, which makes the attached carbon atom more electrophilic and the fluoride (B91410) ion a better leaving group.

This enhanced reactivity allows the derivatization to proceed under milder conditions, typically at room temperature and in a weakly alkaline aqueous solution, often with sodium bicarbonate. The reaction is generally faster and results in higher yields of the desired N-(2,4-Dinitrophenyl)amino acid. The resulting DNP-amino acids are yellow crystalline solids, a property that facilitates their detection and quantification by spectrophotometry.

The reaction with Sanger's reagent is a cornerstone in peptide and protein chemistry for N-terminal amino acid analysis. After derivatization of the N-terminal amino acid of a peptide or protein, the polypeptide is hydrolyzed, and the yellow-colored DNP-amino acid is identified, typically by chromatography.

| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |

| 2,4-Dinitrochlorobenzene (DNCB) | Higher temperatures, longer reaction times, basic conditions | Readily available | Lower reactivity compared to FDNB, more forcing conditions required |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Room temperature, weakly alkaline aqueous solution (e.g., sodium bicarbonate) | High reactivity, milder reaction conditions, high yields | More expensive than DNCB |

Optimization of Reaction Conditions for Derivatization Efficiency and Purity

The efficiency and purity of the N-(2,4-Dinitrophenyl)-DL-phenylalanine synthesis are influenced by several factors, including the choice of reagent, solvent, pH, temperature, and reaction time.

Optimization of the derivatization reaction using FDNB typically involves careful control of the pH. The reaction is most efficient in weakly alkaline conditions (pH 8-9), which ensures that a significant fraction of the amino group is in its more nucleophilic unprotonated form, while minimizing side reactions such as the hydrolysis of FDNB, which becomes more pronounced at higher pH values. The use of a bicarbonate buffer is common as it maintains the pH in the desired range.

The choice of solvent also plays a role. While the reaction is often performed in aqueous solutions, the use of mixed solvent systems, such as ethanol-water or acetone-water, can be beneficial, particularly for less soluble amino acids, by improving the solubility of both the amino acid and the derivatizing agent.

Temperature is another critical parameter. For FDNB, the reaction is typically conducted at room temperature or slightly above (e.g., 40°C) to ensure a reasonable reaction rate without promoting degradation of the reagent or the product. Longer reaction times may be necessary to drive the reaction to completion, but this must be balanced against the potential for side reactions.

After the reaction is complete, the purification of the DNP-amino acid is essential. The product is typically isolated by acidification of the reaction mixture, which protonates the carboxyl group of the DNP-amino acid, reducing its aqueous solubility and causing it to precipitate. The precipitate can then be collected by filtration and further purified by recrystallization, often from a solvent mixture like ethanol-water or acetone-water. The purity of the final product can be assessed by its melting point and by chromatographic techniques such as thin-layer chromatography (TLC) or HPLC.

| Parameter | Optimal Range/Condition | Rationale |

| pH | 8-9 | Maximizes nucleophilicity of the amino group while minimizing hydrolysis of FDNB. |

| Temperature | Room temperature to 40°C | Provides a good reaction rate without significant degradation of reactants or products. |

| Solvent | Aqueous buffer (e.g., bicarbonate), or mixed aqueous-organic (e.g., ethanol-water) | Maintains pH and solubilizes reactants. |

| Purification | Acidification followed by recrystallization | Isolates the product from the reaction mixture and removes impurities. |

Advanced Spectroscopic Characterization and Analytical Techniques for N 2,4 Dinitrophenyl Dl Phenylalanine

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It is instrumental in the structural analysis of N-(2,4-Dinitrophenyl)-DL-phenylalanine, revealing detailed information about its ionization behavior and fragmentation patterns.

Collisionally Activated Dissociation (CAD) and Fragmentation Pathways of Anions

Collisionally Activated Dissociation (CAD) is a technique used in tandem mass spectrometry where ions are fragmented through collisions with neutral gas molecules. When the deprotonated anion of N-(2,4-Dinitrophenyl)-phenylalanine, [M-H]⁻, is subjected to CAD, it undergoes a characteristic fragmentation process. nih.govresearchgate.net Studies have shown that the fragmentation is not a simple cleavage but involves a complex gas-phase cyclization reaction. nih.govresearchgate.net

The primary fragmentation pathway involves the sequential elimination of carbon dioxide (CO₂) and water (H₂O). nih.gov This process leads to the formation of a deprotonated benzimidazole-N-oxide derivative. For N-(2,4-Dinitrophenyl)-phenylalanine, the [M-H]⁻ ion, which has a mass-to-charge ratio (m/z) of 330, does not show an initial loss of just CO₂. Instead, a major fragment ion is observed at m/z 268. nih.gov This corresponds to a neutral loss of 62 atomic mass units, which is the combined mass of H₂CO₃ (carbonic acid), likely lost as CO₂ and H₂O. nih.gov This fragmentation is analogous to the base-catalyzed cyclization of N-(2,4-dinitrophenyl)amino acids that occurs in solution, a reaction used in the synthesis of antibacterial 2-substituted 5-nitro-1H-benzimidazole-3-oxides. nih.govresearchgate.net The gas-phase reaction is particularly facile due to the lack of solvation, which increases the nucleophilicity of the anion. nih.gov

Electrospray Ionization (ESI) Studies of Ionized Species

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing biomolecules like this compound, as it allows large molecules in solution to be transferred into the gas phase as ions with minimal fragmentation. youtube.com In the context of this compound, ESI is typically used in negative ion mode to generate the deprotonated molecular ion, [M-H]⁻. nih.govresearchgate.net

The electrophilic nature of the dinitrophenyl group facilitates the formation of stable negative ions. nih.gov Studies focusing on the fragmentation of N-(2,4-Dinitrophenyl)-phenylalanine utilize ESI to generate a stable and abundant beam of the precursor [M-H]⁻ ion (m/z 330), which is then selected for further analysis by tandem mass spectrometry. nih.gov The ability of ESI to produce intact molecular anions is crucial for studying their intrinsic gas-phase chemistry through techniques like CAD.

Tandem Mass Spectrometric (MS/MS) Investigations for Structural Elucidation

Tandem mass spectrometry (MS/MS) is the definitive technique for elucidating the fragmentation pathways of ions and confirming their structure. nih.govnih.govyoutube.com In the analysis of this compound, MS/MS experiments are essential to confirm the fragmentation mechanisms proposed from single-stage mass spectra. nih.govresearchgate.net

By selecting the ESI-generated [M-H]⁻ ion (m/z 330) and subjecting it to CAD, a product ion spectrum is obtained. This spectrum reveals the resulting fragment ions, such as the prominent ion at m/z 268. nih.gov These experiments, supported by molecular modeling using methods like Density Functional Theory (DFT), have established that the [M-H]⁻ ions dissociate through a pathway involving cyclization followed by the sequential loss of CO₂ and H₂O. nih.govresearchgate.net This detailed structural information, directly obtained from MS/MS investigations, confirms that the fragmentation is not a random process but a specific, structure-dependent chemical reaction occurring in the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of molecules in solution. It provides information on the chemical environment, connectivity, and conformation of atoms.

Proton NMR Spectral Analysis and Chemical Shift Assignments

Proton (¹H) NMR spectroscopy of this compound provides a distinct set of signals that can be assigned to the various protons in the molecule. The presence of the electron-withdrawing DNP group significantly affects the chemical shifts of nearby protons, spreading the spectrum over a wider region compared to the parent amino acid, which facilitates easier analysis. tandfonline.com

In a typical ¹H NMR spectrum, the protons of the dinitrophenyl ring appear at low field (downfield) due to deshielding effects. The chemical shifts for these protons are generally found in the range of δ 7.2–9.1 ppm. tandfonline.com The protons of the phenylalanine residue are also clearly distinguishable. The α-proton (H-α) signal is typically a multiplet, while the β-protons (H-β) often appear as two non-equivalent signals due to the chiral center and restricted rotation. tandfonline.com Detailed assignments have been reported in deuterated solvents such as dimethylsulfoxide-d6 (DMSO-d6) and acetone-d6. tandfonline.comchemicalbook.com

Table 1: ¹H NMR Chemical Shift Assignments for N-(2,4-Dinitrophenyl)-phenylalanine

| Proton Assignment | Chemical Shift (ppm) in DMSO-d6 chemicalbook.com | Chemical Shift (ppm) in Acetone-d6 tandfonline.com |

| H-3 (DNP Ring) | 8.859 | ~9.0-9.1 |

| NH | 8.793 | Not Observed |

| H-5 (DNP Ring) | 8.256 | ~8.3-8.4 |

| H-6 (DNP Ring) | 7.270 | ~7.2-7.3 |

| Benzene (B151609) Ring | 7.25 - 7.188 | 7.30 - 7.45 |

| H-α | 5.023 | 5.12 |

| H-β | 3.30 - 3.27 | 3.39, 3.50 |

Note: Chemical shifts are referenced to an internal standard. The NH proton may not be observed due to exchange with deuterium (B1214612) in the solvent. tandfonline.com

Application of NMR for Conformational Studies

Beyond simple structural identification, NMR spectroscopy is a valuable tool for studying the three-dimensional conformation of molecules in solution. semanticscholar.org For this compound, conformational preferences can be inferred from NMR parameters such as coupling constants (J-values) and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments.

The coupling constant between the α-proton and the β-protons (Jα,β) is particularly informative about the rotational conformation (rotamer) around the Cα-Cβ bond. tandfonline.com The magnitude of this coupling constant can indicate the preferred dihedral angle between these protons, allowing researchers to determine the predominant conformation of the side chain. For example, lower J-values can suggest a gauche relationship between the H-α and H-β protons. tandfonline.com Furthermore, characteristic upfield or downfield shifts of certain protons can indicate specific conformational features, such as the twisting of the nitro groups on the DNP ring due to steric hindrance, which alters the electronic environment of nearby protons. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for analyzing DNP-amino acids, owing to the strong light-absorbing properties of the dinitrophenyl group.

Chromophoric Properties and Absorption Characteristics of the DNP Group

The N-(2,4-dinitrophenyl) group is a potent chromophore, a feature intentionally introduced to enhance the UV absorbance of otherwise weakly absorbing amino acids. ias.ac.in The electronic structure of the DNP group, characterized by a substituted aniline (B41778) and nitro chromophore groups, gives rise to significant absorption in the UV-visible region. ias.ac.in The absorption characteristics are notably influenced by the pH of the medium. researchgate.net

In neutral or acidic conditions, the DNP group typically exhibits a primary absorption maximum around 360 nm. researchgate.net This absorption is attributed to the π-π* transitions within the benzene ring conjugated with the nitro groups and the lone pair of electrons on the secondary amine. researchgate.net As the pH increases to alkaline levels, a bathochromic (red) shift is observed. For instance, in an alkaline medium, the absorption peak for a DNP derivative can shift to around 410 nm due to the deprotonation of the N-H group, which alters the electronic conjugation within the molecule. researchgate.net This pH-dependent spectral shift is a key characteristic used in analytical methodologies.

| Condition | Typical Absorption Maximum (λmax) | Notes |

| Neutral (pH ~7) | ~360 nm | Attributed to the neutral DNP species. researchgate.net |

| Acidic (pH < 4) | ~360 nm (or blue shift) | In strongly acidic conditions, protonation of a nitro group can cause a blue shift. researchgate.net |

| Alkaline (pH > 11) | ~410 nm | Caused by deprotonation, leading to the formation of an anionic species with extended conjugation. researchgate.net |

Spectrophotometric Detection in Analytical Applications

The strong molar absorptivity of the DNP group makes spectrophotometric detection a highly sensitive method for quantifying this compound. This property is extensively leveraged in various analytical techniques. In High-Performance Liquid Chromatography (HPLC), a UV-Vis detector is commonly set at a wavelength between 350 nm and 370 nm to monitor the elution of DNP-amino acids. ias.ac.in

Furthermore, modified spectrophotometric assays using 2,4-dinitrophenylhydrazine (B122626) (DNPH), a related compound, have been developed for quantifying carbonyl groups. In some methods, the addition of NaOH shifts the maximum absorbance wavelength, which helps to reduce interference and simplify quantification procedures. researchgate.net The stability of the DNP derivative is a critical factor for quantitative analysis; studies have shown that in acidic media and in the dark, the derivatives are relatively stable, whereas they can degrade more rapidly under light exposure or in alkaline solutions. ias.ac.in

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and analysis of this compound, particularly for resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Diastereomeric and Enantiomeric Separations

HPLC is a powerful technique for separating the enantiomers (D- and L-forms) of DNP-phenylalanine. Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment. This is typically achieved in one of two ways:

Chiral Stationary Phases (CSPs): These are HPLC columns packed with a chiral material. Cyclodextrin-based columns, such as those with naphthylethylcarbamate-beta-cyclodextrin, have proven effective for enantioresolving DNP-amino acids. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the DNP-amino acid enantiomers and the chiral selector on the stationary phase, leading to different retention times. The resolution is often better on specific configurations of the CSP (e.g., RN-β-CD phase), indicating that the interaction is highly specific to the chiral moiety of the stationary phase. nih.gov Macrocyclic glycopeptide-based CSPs, like those using teicoplanin, are also successful in resolving underivatized amino acid enantiomers and are compatible with aqueous mobile phases. sigmaaldrich.com

Chiral Derivatizing Agents: In this indirect approach, the racemic amino acid is reacted with a chiral agent to form diastereomers before injection into the HPLC. These diastereomers have different physical properties and can be separated on a standard (achiral) reversed-phase column (e.g., C18). Reagents like Marfey's reagent (Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide) and its analogues are used for this purpose. nih.gov The resulting diastereomeric DNP-amino acid derivatives can then be separated and quantified. nih.gov

| Technique | Stationary Phase / Method | Mobile Phase Example | Observation |

| Chiral HPLC (Direct) | Naphthylethylcarbamate-beta-cyclodextrin bonded phase (RN-β-CD) | Acetonitrile-based | Successful enantiomeric resolution of DNP-amino acids. nih.gov |

| Chiral HPLC (Direct) | Astec CHIROBIOTIC T (Teicoplanin-based) | Water:Methanol:Formic Acid | Resolves the majority of common underivatized amino acids; D-enantiomer is typically more retained. sigmaaldrich.com |

| Chiral HPLC (Indirect) | Reversed-Phase C18 | Acetonitrile/Ammonium Acetate Buffer | Separation of diastereomers formed by reaction with a chiral derivatizing agent (e.g., an advanced Marfey's reagent). nih.gov |

| 2D-HPLC | 1st: Reversed-phase; 2nd: Enantioselective | Gradient elution | Used for determining phenylalanine enantiomers in complex biological samples after derivatization. nih.govtmu.edu.tw |

Thin-Layer Chromatography (TLC) and Planar Electrochromatography for Analytical Resolution

Thin-Layer Chromatography (TLC) offers a simpler, cost-effective, and rapid method for the separation and identification of DNP-amino acids. researchgate.net The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel, cellulose, or polyamide) and a mobile phase. researchgate.nettmu.edu.twresearchgate.net For DNP-phenylalanine, reversed-phase TLC plates (e.g., RP-18) are also effective. researchgate.netakjournals.com

Pressurized Planar Electrochromatography (PPEC) is an advanced form of planar chromatography that combines the principles of chromatography and electrophoresis. researchgate.netakjournals.com In PPEC, an electric field is applied across the plate, which introduces an electrophoretic migration component to the separation, in addition to the chromatographic partitioning. This dual mechanism can lead to different separation selectivity and higher efficiency compared to standard TLC. researchgate.netakjournals.com Studies on DNP-amino acid derivatives have shown that PPEC systems are highly sensitive to mobile phase parameters like buffer type and pH, and the electrophoretic effect can alter the migration order compared to HPTLC. researchgate.netakjournals.com

| Amino Acid | Stationary Phase | Mobile Phase (Butanol:Acetic Acid:Water, 3:1:1) | Approximate Rf value |

| Phenylalanine | Silica Gel | n-Butanol:Acetic Acid:Water (3:1:1) | 0.62 reachdevices.com |

| Phenylalanine | Cellulose | n-Butanol:Acetic Acid:Water (3:1:1) | 0.66 reachdevices.com |

| Phenylalanine | Silica Gel | Butanol:Acetone:Acetic Acid:Water (14:14:4:8) | 0.72 sjomr.org.in |

Applications in Paper Chromatography

Paper chromatography, though largely superseded by TLC and HPLC, is a historically significant technique for separating amino acids, including their DNP derivatives. nih.govresearchgate.net The principle is similar to TLC, where the stationary phase is a specialized paper (cellulose) and the separation is governed by partitioning between the water held in the paper's pores and a mobile phase. researchgate.netyoutube.com

Various solvent systems have been developed for the paper chromatographic separation of DNP-amino acids. nih.gov Classic systems often include mixtures of an alcohol (like butanol), an acid (like acetic acid), and water. ias.ac.inresearchgate.net The separated, yellow-colored DNP-phenylalanine spots can be identified by calculating their Retention Factor (Rf) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. libretexts.org Two-dimensional paper chromatography, where the paper is developed sequentially in two different solvent systems at a 90-degree angle, was a common method to achieve enhanced resolution of complex amino acid mixtures. sjomr.org.in

Computational Chemistry and Theoretical Modeling of N 2,4 Dinitrophenyl Dl Phenylalanine

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized geometric and electronic properties of molecules like N-(2,4-Dinitrophenyl)-DL-phenylalanine. DFT calculations have been employed to support experimental findings, particularly in the analysis of its fragmentation and cyclization reactions. 111.68.96

Theoretical investigations into the deprotonated form of N-(2,4-dinitrophenyl) amino acids utilize DFT, often with hybrid functionals like B3LYP combined with basis sets such as 6-31+G(d,p), to explore the structures of precursors, intermediates, and transition states. 111.68.96 These calculations provide the fundamental data from which a molecule's stability, reactivity, and spectroscopic properties can be predicted. Key parameters derived from DFT studies include optimized bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.

Furthermore, DFT elucidates crucial electronic properties that govern chemical behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital, as the HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. Other parameters, such as the molecular electrostatic potential (MEP), map the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. While detailed tables of these specific values for the neutral ground state of this compound are not broadly published, the table below outlines the significance of these typically calculated DFT parameters.

| Parameter | Significance in Molecular Analysis |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms (bond lengths, angles), representing a minimum on the potential energy surface. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap generally implies higher chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

The conformational flexibility of this compound is critical to its interactions and chemical behavior. While extensive molecular dynamics (MD) simulations dedicated to this specific molecule are not widely reported in the surveyed literature, computational studies have utilized related methods to explore its conformational space.

In the theoretical investigation of the fragmentation of its deprotonated form, a preliminary but crucial step involved using Monte-Carlo/MMFF (Merck Molecular Force Field) molecular mechanics and dynamics methods. 111.68.96 This approach was employed to efficiently search the vast number of possible spatial arrangements (conformations) for the precursor ions and reaction intermediates. 111.68.96 By identifying the lowest-energy conformers, researchers can select the most plausible starting structures for more computationally intensive and accurate quantum chemical calculations, such as DFT. 111.68.96 This initial screening is vital because the starting geometry can significantly impact the calculated reaction pathways and energy barriers.

Elucidation of Reaction Mechanisms and Transition States via Quantum Chemical Calculations

Quantum chemical calculations, specifically DFT, have been pivotal in unraveling the complex reaction mechanisms of N-(2,4-dinitrophenyl) amino acids. 111.68.96 Studies involving tandem mass spectrometry are supported by molecular modeling to establish the fragmentation pathways of the deprotonated [M-H]⁻ ion. 111.68.96

For N-(2,4-Dinitrophenyl)-phenylalanine, experiments and supporting calculations show that the collisionally activated [M-H]⁻ ion (with a mass-to-charge ratio, m/z, of 330) does not remain stable. 111.68.96 It undergoes a characteristic fragmentation process involving the elimination of a mass of 62 u, corresponding to the elements of carbonic acid (H₂CO₃). 111.68.96 This loss is proposed to occur via a stepwise mechanism involving the sequential expulsion of carbon dioxide (CO₂) and water (H₂O). 111.68.96 The resulting fragment ion at m/z 268 is identified as the deprotonated form of 2-benzyl-5-nitro-1H-benzimidazole-3-oxide, indicating that a cyclization reaction has occurred. 111.68.96

The theoretical calculations are essential for validating this mechanism by modeling the transition states—the high-energy structures that connect reactants, intermediates, and products. By calculating the energy barriers associated with these transition states, a kinetically feasible pathway can be confirmed.

| Species | Description | Observed m/z |

|---|---|---|

| [M-H]⁻ | Deprotonated precursor ion | 330 |

| [M-H-CO₂]⁻ | Intermediate ion after loss of carbon dioxide (not observed for the phenylalanine derivative, but is for the alanine (B10760859) analog) | N/A |

| [M-H-CO₂-H₂O]⁻ | Final fragment ion, identified as deprotonated 2-benzyl-5-nitro-1H-benzimidazole-3-oxide | 268 |

Characterization of Potential Energy Surfaces (PES) for Chemical Transformations

The characterization of a potential energy surface (PES) is a primary goal of theoretical studies of reaction mechanisms. A PES is a multidimensional map that plots the energy of a molecular system as a function of its geometry. By calculating the energies of the stable species (reactants, intermediates, products) and the transition states that connect them, a profile of the reaction pathway can be drawn.

Theoretical calculations were explicitly performed to characterize the PES for the fragmentation and cyclization of deprotonated N-(2,4-dinitrophenyl) amino acids. 111.68.96 The results confirmed that the proposed pathways are energetically feasible based on the calculated relative enthalpies of formation of the intermediates and the energy barriers of the transition states. 111.68.96 For the closely related N-(2,4-dinitrophenyl)alanine, the PES calculations indicated that the cyclization process occurs after the loss of CO₂ and before the loss of H₂O. 111.68.96 This demonstrates the power of PES characterization to determine the precise sequence of chemical events. The facile nature of this gas-phase cyclization is attributed to the high nucleophilicity of the unsolvated anion, a condition that is attenuated in solution where solvent molecules stabilize the reactant and necessitate harsher conditions for the reaction to proceed. 111.68.96

Chemical Reactivity and Mechanistic Investigations of N 2,4 Dinitrophenyl Dl Phenylalanine

Intramolecular Cyclization Reactions

The most prominent reaction of N-(2,4-dinitrophenyl)-DL-phenylalanine is its intramolecular cyclization, a process that has been scrutinized under various conditions to understand its mechanism and products.

In the gas phase, deprotonated N-(2,4-dinitrophenyl)phenylalanine undergoes collisionally activated mass spectral fragmentation, which serves as a gas-phase analogue to its base-catalyzed cyclization in solution. nih.govresearchgate.netnih.gov Tandem mass spectrometric experiments, supported by Density Functional Theory (DFT) molecular modeling, reveal that the deprotonated molecular ions, [M-H]⁻, dissociate through a sequential elimination of carbon dioxide (CO₂) and water (H₂O). nih.govresearchgate.net This process results in the formation of deprotonated 2-benzyl-5-nitro-1H-benzimidazole-3-oxide. nih.gov

The fragmentation pathway for the [M-H]⁻ ion of N-(2,4-dinitrophenyl)phenylalanine (m/z 330) shows a primary fragment at m/z 268, which corresponds to the loss of 62 atomic mass units, consistent with the elimination of the elements of carbonic acid (H₂CO₃), likely as CO₂ and H₂O. nih.gov Unlike its alanine (B10760859) analogue, no intermediate fragment corresponding to only the loss of CO₂ is observed, which suggests the possibility of a concerted one-step elimination of H₂CO₃ or that the subsequent loss of water is very rapid. nih.gov

These gas-phase reactions are analogous to the cyclization observed in solution but differ in the required reactive species. The increased nucleophilicity of the unsolvated anion in the gas phase facilitates this cyclization for the monoanion. nih.gov

In solution, the cyclization of N-(2,4-dinitrophenyl)amino acids is typically achieved through base catalysis, for instance, by heating with sodium hydroxide (B78521) in an aqueous dioxane mixture. nih.govresearchgate.net Unlike the gas-phase reaction, the solution-phase cyclization requires the formation of a dianion for the reaction to proceed at a reasonable rate. nih.govresearchgate.net

Kinetic and NMR studies of related compounds suggest a mechanism that involves the formation of an intermediate dianion of the dinitrophenylamino acid. nih.govresearchgate.net The proposed mechanism for the cyclization of N-(2,4-dinitrophenyl)glycine, a related compound, involves the formation of an N-alkylidene 2-nitrosoaniline-type intermediate as the rate-determining step. researchgate.net This base-mediated approach is a common and efficient method for constructing the imidazole (B134444) ring of benzimidazole (B57391) derivatives from N-substituted o-nitroanilines. researchgate.netuq.edu.au

The intramolecular cyclization of this compound is a key reaction for the synthesis of 2-substituted 5-nitro-1H-benzimidazole-3-oxides. nih.govnih.gov These compounds are of significant interest due to their potential as antibacterial agents. nih.govuq.edu.au The reaction proceeds via the construction of the imidazole ring from the N-substituted dinitroaniline precursor. nih.gov Specifically, the base-catalyzed cyclization of N-(2,4-dinitrophenyl)phenylalanine yields 2-benzyl-5-nitro-1H-benzimidazole-3-oxide. nih.gov The identity of the product formed in the gas-phase fragmentation has been confirmed by comparing its fragmentation pattern with that of an authentic sample of the benzimidazole-N-oxide synthesized in solution. nih.gov

Table 1: Key Reactive Species and Products

| Reaction Phase | Starting Species | Key Intermediate | Final Product | Reference(s) |

|---|---|---|---|---|

| Gas Phase | [M-H]⁻ Monoanion | Not observed | Deprotonated 2-benzyl-5-nitro-1H-benzimidazole-3-oxide | nih.govresearchgate.net |

Comparative Reactivity of Mono- and Dinitrophenylated Amino Acids

The reactivity of N-(2,4-dinitrophenyl)phenylalanine has been compared to its mononitrated analogue, N-(2-nitrophenyl)phenylalanine, to understand the electronic effects of the nitro groups on the cyclization reaction. nih.govresearchgate.net Both compounds undergo cyclization in the gas phase and in solution. nih.gov

However, the presence of the second nitro group at the 4-position significantly facilitates the reaction. The cyclization of N-(2-nitrophenyl)phenylalanine requires more strongly basic conditions in solution to proceed effectively compared to N-(2,4-dinitrophenyl)phenylalanine. nih.govresearchgate.net This is because the additional electron-withdrawing nitro group in the dinitrophenyl compound increases the acidity of the N-H proton, facilitating the formation of the necessary anionic intermediate for cyclization. uq.edu.au

Table 2: Comparison of Cyclization Conditions

| Compound | Number of Nitro Groups | Required Basicity for Solution Cyclization | Reference(s) |

|---|---|---|---|

| N-(2,4-Dinitrophenyl)phenylalanine | 2 | Standard base catalysis | nih.govresearchgate.net |

Investigation of Rearrangement and Elimination Processes

The fragmentation of deprotonated N-(2,4-dinitrophenyl)phenylalanine in the gas phase is characterized by distinct elimination processes. The primary fragmentation involves the sequential loss of carbon dioxide and water. nih.govnih.gov This two-step elimination leads to the cyclized benzimidazole-N-oxide product. nih.gov

Further fragmentation of the resulting deprotonated benzimidazole-N-oxide derivative involves the expulsion of both neutral molecules and free radicals. nih.govresearchgate.net The observation of free radical loss from an even-electron precursor ion is noteworthy as it represents a violation of the generally followed even-electron rule in mass spectrometry. nih.gov

Stereochemical Course of Chemical Transformations

This compound is a racemic mixture, containing both the D and L enantiomers. During the intramolecular cyclization reaction to form 2-benzyl-5-nitro-1H-benzimidazole-3-oxide, the original chiral center, which is the alpha-carbon of the phenylalanine moiety, is directly involved in the ring formation. nih.gov In the final benzimidazole product, this carbon atom becomes an sp²-hybridized part of the newly formed aromatic imidazole ring. Consequently, the original stereochemistry at this center is lost, and the product is achiral with respect to that position. Therefore, the cyclization of either the pure L-enantiomer or the DL-racemate results in the same achiral benzimidazole product. nih.gov

Applications in Fundamental Chemical and Biochemical Research

Model System for Studying Aromatic Nucleophilic Substitution and Cyclization Phenomena

N-(2,4-Dinitrophenyl)-DL-phenylalanine serves as a valuable model system for investigating the mechanisms and dynamics of two fundamental reaction types in organic chemistry: aromatic nucleophilic substitution (SNAr) and intramolecular cyclization. The inherent electronic properties of the dinitrophenyl group, combined with the reactive functionalities of the phenylalanine backbone, provide a unique scaffold for detailed mechanistic studies.

The synthesis of the title compound itself is a classic example of an SNAr reaction. Typically, it is prepared through the reaction of DL-phenylalanine with 2,4-dinitrochlorobenzene under alkaline conditions. vulcanchem.com The amino group of the phenylalanine acts as the nucleophile, attacking the electron-deficient carbon atom of the 2,4-dinitrochlorobenzene that bears the chlorine atom. The presence of two strongly electron-withdrawing nitro groups on the aromatic ring is crucial; they activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. pressbooks.pub This initial substitution reaction provides a clear and well-documented instance of the SNAr mechanism. vulcanchem.compressbooks.pub

Once formed, this compound becomes an excellent substrate for studying intramolecular cyclization reactions. Research has shown that under basic conditions, such as treatment with sodium hydroxide (B78521) in a dioxane/water mixture, the deprotonated compound undergoes cyclization to form 2-benzyl-5-nitro-1H-benzimidazole-3-oxide. nih.gov This transformation is a key step in the synthesis of certain substituted benzimidazole-N-oxides, a class of compounds investigated for their potential antibacterial properties. nih.govnih.gov

Detailed studies, including tandem mass spectrometry experiments and molecular modeling, have elucidated the mechanism of this cyclization in both the solution and gas phases. nih.govnih.gov In solution, the reaction proceeds on a reasonable timescale when the reactant is a dianion. nih.govnih.gov However, in the gas phase, the monoanion readily cyclizes, likely due to the absence of solvation, which increases the nucleophilicity of the attacking anion. nih.gov The process involves the sequential elimination of carbon dioxide (CO₂) and water (H₂O) from the deprotonated molecule to yield the benzimidazole-N-oxide derivative. nih.govnih.gov

The utility of this compound as a model system is further highlighted by comparative studies. For instance, the cyclization of N-(2-nitrophenyl)-phenylalanine, which lacks the second nitro group at the 4-position, requires more strongly basic conditions to proceed, underscoring the activating effect of the additional nitro group in the dinitrophenyl system. nih.govnih.gov These findings demonstrate how the electronic structure of the N-(2,4-dinitrophenyl) moiety facilitates these reactions, making the parent compound an ideal platform for exploring the finer mechanistic details of aromatic substitution and subsequent cyclization events.

Table 1: Reactions and Conditions

| Reaction Type | Starting Materials | Reagents/Conditions | Product |

| Aromatic Nucleophilic Substitution (Synthesis) | DL-Phenylalanine, 2,4-Dinitrochlorobenzene | Alkaline conditions | This compound |

| Intramolecular Cyclization | This compound | 10% NaOH in dioxane/water, reflux | 2-benzyl-5-nitro-1H-benzimidazole-3-oxide |

Emerging Research Avenues and Future Perspectives

Development of Novel Derivatization Agents Based on the DNP Scaffold

The classic Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), is pivotal for amino acid analysis. karimcitycollege.ac.in However, the demand for greater sensitivity and selectivity has driven the creation of new agents based on the 2,4-dinitrophenyl (DNP) structure. karimcitycollege.ac.inresearchgate.net The goal is to modify the DNP core to enhance detection in modern analytical methods like high-performance liquid chromatography (HPLC). researchgate.net

One key area of development is the creation of chiral DNP-based reagents. These agents react with amino acid mixtures to form diastereomers that can be separated by standard HPLC techniques, a process known as indirect chiral separation.

A recent development in derivatization agents is cyanoacetohydrazide, which has been shown to improve ionization efficiency and offers the potential for simplified, non-targeted screening. mdpi.com Another novel approach involves N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. researchgate.net

| Derivatization Strategy | Goal | Potential Impact |

| Introduction of Ionizable Groups | Enhance ionization for mass spectrometry. | Increased signal intensity and lower detection limits. |

| Incorporation of Fluorophores | Improve detection in fluorescence-based methods. | Highly sensitive detection of amino acids and peptides. |

| Chiral DNP Reagents | Separate and quantify amino acid enantiomers. | Enables indirect chiral separation by forming diastereomers. |

| Novel Reagents (e.g., Cyanoacetohydrazide) | Improve ionization efficiency and simplify screening. | Enhanced sensitivity and streamlined analytical workflows. mdpi.com |

Advanced Computational Studies on Reaction Selectivity and Pathway Prediction

The reaction of DNFB with amino acids is a well-known example of nucleophilic aromatic substitution. spcmc.ac.in However, advanced computational methods like Density Functional Theory (DFT) are now being used to explore the finer details of this reaction. These studies help in predicting reaction pathways and understanding selectivity in complex mixtures.

Future computational research is expected to focus on:

Predicting Reaction Kinetics: DFT can model the transition states of the dinitrophenylation reaction to provide insights into reaction rates with different amino acids.

Modeling Solvent Effects: Computational models can simulate how the solvent environment affects the reaction, aiding in the selection of optimal conditions.

Understanding Selectivity: In silico studies can predict the relative reactivity of different functional groups within a protein, offering a more detailed picture of protein modification. globalcollege.edu.et

These computational approaches, combined with experimental data, will lead to a more comprehensive understanding of the dinitrophenylation reaction and the design of more selective derivatization strategies.

Exploration of New Analytical Methodologies for DNP-Amino Acid Profiling

The analysis of DNP-amino acids has traditionally been performed using techniques like thin-layer chromatography and HPLC with UV detection. spcmc.ac.in Current research is focused on developing new analytical methods with improved performance.

Promising advancements include:

Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and better resolution compared to conventional HPLC.

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate and sensitive detection of DNP-amino acids, enabling unambiguous identification.

Capillary Electrophoresis (CE): A high-efficiency separation technique that requires very small sample volumes and offers rapid analysis. cuni.cz

Two-Dimensional Liquid Chromatography (LCxLC): A novel method for the chiral separation of DNP-amino acids has been developed using a two-dimensional LC system. unl.edu.ar

These advanced techniques will not only enhance the speed and sensitivity of DNP-amino acid analysis but also allow researchers to address more complex analytical challenges.

Interdisciplinary Studies Leveraging DNP-Phenylalanine for Probing Chemical Principles

The distinct properties of the DNP group make DNP-phenylalanine a valuable tool in interdisciplinary research.

Future studies are likely to explore:

Biophysical Chemistry: The DNP group can serve as a spectroscopic probe to monitor the binding of DNP-phenylalanine to proteins, providing insights into molecular recognition processes. An example is the use of an anti-DNP antibody to study the enantioselectivity of interactions with various DNP-amino acids. researchgate.net

Chemical Biology: DNP-phenylalanine can be incorporated into peptides as a "chemical handle" to isolate and identify DNP-binding proteins, helping to uncover new protein-protein interactions.

Materials Science: The self-assembly properties of DNP-amino acids are being investigated for the creation of novel biomaterials with potential applications in drug delivery and tissue engineering.

Drug Discovery: The DNP-aromatic rule has been extended to the DNP derivatives of chiral amines, which could aid in the development of new therapeutic agents. researchgate.net

By connecting chemistry, biology, and materials science, these interdisciplinary approaches will continue to uncover innovative applications for DNP-phenylalanine and related compounds.

Q & A

Basic: What are the established protocols for synthesizing N-(2,4-Dinitrophenyl)-DL-phenylalanine, and what analytical methods confirm its purity and structure?

Methodological Answer:

Synthesis typically involves nucleophilic aromatic substitution using DL-phenylalanine and 1-fluoro-2,4-dinitrobenzene (Sanger’s reagent) in a mildly alkaline buffer (e.g., sodium bicarbonate, pH 8.5–9.0). The reaction is carried out at 40–60°C for 4–6 hours under inert conditions. Purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Analytical validation includes:

- HPLC : Purity assessment (>98% as per GR-grade standards) using reverse-phase C18 columns and UV detection at 360 nm (DNP group absorption) .

- NMR : Confirmation of substitution via aromatic proton shifts (δ 8.5–9.0 ppm for dinitrophenyl protons) and backbone CH-π interactions .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 313.22 for C₁₅H₁₃N₃O₆) .

Basic: How does the 2,4-dinitrophenyl (DNP) group influence the solubility and stability of DL-phenylalanine in biochemical assays?

Methodological Answer:

The DNP group introduces strong hydrophobicity and electron-withdrawing effects, reducing aqueous solubility. For buffer compatibility:

- Use polar aprotic solvents (e.g., DMSO) for stock solutions (10–20 mM).

- In aqueous assays, maintain ≤1% organic solvent to prevent protein denaturation.

Stability is pH-dependent: avoid alkaline conditions (pH >9) to prevent hydrolysis of the DNP-amide bond. Monitor degradation via UV-Vis spectroscopy (absorbance decay at 360 nm) .

Advanced: What experimental challenges arise in crystallizing this compound for X-ray diffraction, and how are they resolved?

Methodological Answer:

Crystallization challenges include:

- Polymorphism : Multiple crystal forms due to racemic DL-configuration. Use enantiopure L- or D-forms for homogeneity .

- Solvent Selection : Optimize solvent polarity (e.g., methanol/water mixtures) via vapor diffusion. Slow evaporation at 4°C enhances crystal growth.

- Data Collection : Mitigate radiation damage (common with nitro groups) by using low-temperature (100 K) synchrotron sources and rapid data acquisition .

Advanced: How can researchers resolve discrepancies in reported NMR chemical shifts for DNP-amino acid derivatives?

Methodological Answer:

Discrepancies often stem from solvent polarity, pH, or tautomerism. Standardize protocols:

- Use deuterated DMSO or CDCl₃ for consistency.

- Reference internal standards (e.g., TMS) and cross-validate with NIST Chemistry WebBook data .

- Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks, particularly for diastereomers in DL mixtures .

Basic: What role does this compound serve in proteolytic enzyme assays?

Methodological Answer:

The DNP group acts as a chromophore or fluorophore quencher in substrate analogs:

- Protease Activity Assays : Monitor cleavage via UV-Vis (absorbance increase at 360 nm) or fluorescence recovery (if paired with a quencher) .

- Inhibition Studies : Competitive inhibition constants (Kᵢ) are determined using Lineweaver-Burk plots with varying DNP-substrate concentrations .

Advanced: How does the racemic DL-configuration impact diastereomer separation in N-(2,4-Dinitrophenyl) derivatives?

Methodological Answer:

DL-phenylalanine generates two diastereomers upon DNP substitution. Separation strategies:

- Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients.

- Derivatization : Convert to diastereomeric salts (e.g., with L-tartaric acid) for preferential crystallization .

- CE-MS : Capillary electrophoresis with cyclodextrin additives resolves enantiomers via differential mobility .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritant properties noted in Safety Data Sheets) .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of nitro-group-containing particulates.

- Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal in designated nitro-waste containers .

Advanced: Can computational methods predict the electronic effects of the DNP group on reaction kinetics?

Methodological Answer:

Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Electron-Withdrawing Effects : Reduced electron density at the amide nitrogen, slowing nucleophilic attack.

- Solvent Interactions : PCM models simulate polarity effects on transition states. Compare with experimental kinetic data (e.g., Arrhenius plots) .

Basic: What chromatographic systems effectively separate this compound from byproducts?

Methodological Answer:

- Reverse-Phase HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), detection at 360 nm .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7); Rf ≈0.4 under UV visualization .

Advanced: How does steric hindrance from the DNP group affect nucleophilic substitution reactions in derivatization?

Methodological Answer:

The bulky DNP group reduces accessibility to the amide bond, requiring:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.